2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile
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Overview
Description
2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile is an organic compound with the molecular formula C12H16N2. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a nitrile group attached to a phenyl ring substituted with an amino group and a 2-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile typically involves the reaction of 4-aminobenzonitrile with 2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-amino-2-[4-(2-methylpropyl)phenyl]acetonitrile
- (RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid
Comparison: 2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile is unique due to its specific substitution pattern and the presence of both an amino group and a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Similar compounds may share some structural features but differ in their functional groups and overall reactivity .
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-[4-(2-methylpropylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C12H16N2/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10,14H,7,9H2,1-2H3 |
InChI Key |
JZGNQWNDAJBDBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
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